molecular formula C18H21ClFN3O3 B1664310 8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride CAS No. 162763-53-3

8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride

Cat. No. B1664310
M. Wt: 381.8 g/mol
InChI Key: OMXXLAGAHWXLSP-RFVHGSKJSA-N
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Description

ABT-719 is a 2-pyridone antimicrobial with activity against enterococci, Escherichia coli, and Pseudomonas aeruginosa in experimental murine pyelonephritis. Therapeutic ED50s for ABT-719 against these infections were equal to or up to ten-fold lower than those for ciprofloxacin, used as a reference because of similarity in mode of action. Against E. faecalis, the therapeutic ED50s for ABT-719 were 4.5-13.6 mg/kg.day for sc administration and 6.8-8.9 mg/kg.day for oral administration. ABT-719 was more potent than ciprofloxacin and vancomycin against the E. faecalis strains, which showed ciprofloxacin and vancomycin resistance covering a range of MICs.

Scientific research applications

Antibacterial Properties and Synthesis

  • Antibacterial Agent Synthesis and Effectiveness: This compound is a potent member of the quinolonecarboxylic acid class, exhibiting significant antibacterial activity. It shows enhanced in vitro and in vivo activity against various bacteria, including aerobic and anaerobic strains, compared to its enantiomers and racemic forms (Rosen et al., 1988).
  • Structure-Activity Relationships: Studies on the structure-activity relationships of this class of compounds reveal how variations in the side chains and substituents affect their antibacterial efficacy against Gram-negative organisms. These insights are crucial for optimizing the antibacterial properties of these agents (Sánchez et al., 1988).
  • Chiral Synthesis and Antibacterial Activity: Research on chiral synthesis demonstrates that certain enantiomers of related compounds show markedly better in vivo activity against specific bacterial strains, such as Pseudomonas aeruginosa (Yoshida et al., 1996).

Development of Novel Antibacterial Agents

  • Synthesis of Fluoroquinolone-based Agents: Research includes the synthesis of fluoroquinolone-based thiazolidinones, highlighting the continued exploration of new antibacterial agents based on this scaffold (Patel & Patel, 2010).
  • Investigation of Novel Analogs: Studies on pyridonecarboxylic acids and analogs contribute to the broader understanding of antibacterial agents in this class, including structure-activity relationships and potential for development as therapeutic agents (Egawa et al., 1984).

Analytical and Structural Studies

  • Analysis of Chemical Structure: Papers detail the isolation and identification of related compounds, providing insights into their chemical structure and potential pharmaceutical applications (Xia, Chen, & Yu, 2013).
  • X-Ray Crystallography for Determining Configuration: The use of X-ray crystallography on related compounds aids in determining the absolute configuration of certain intermediates, which is crucial for understanding the structure-activity relationships (Fukui et al., 1997).

Antibacterial and Anticancer Potency

  • Antibacterial and Anticancer Activities: Some derivatives exhibit significant antibacterial activity against various strains, including E. coli and S. aureus, and also show promise in anticancer activity, specifically against breast cancer cell lines (Al-Hiari et al., 2007).

properties

IUPAC Name

8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3.ClH/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXXLAGAHWXLSP-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride

CAS RN

162763-53-3
Record name A-816719.1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162763533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride
Reactant of Route 3
Reactant of Route 3
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride
Reactant of Route 4
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride
Reactant of Route 5
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride
Reactant of Route 6
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride

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